molecular formula C17H22N4O4 B2428584 2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2-methoxyethyl)butanamide CAS No. 1396627-20-5

2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2-methoxyethyl)butanamide

Cat. No.: B2428584
CAS No.: 1396627-20-5
M. Wt: 346.387
InChI Key: VEYLEWPMLJEJCD-UHFFFAOYSA-N
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Description

The compound “2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2-methoxyethyl)butanamide” is a chemical compound with a molecular formula of C22H24N4O3. It contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as the one present in the compound, can be achieved through various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed based on its molecular formula, C22H24N4O3. It contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring. The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring in the compound can undergo various chemical reactions. For instance, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .

Scientific Research Applications

Synthesis and Biological Activity

Researchers have synthesized various derivatives of 1,3,4-oxadiazole, focusing on their potential as lipoxygenase inhibitors, which could indicate anti-inflammatory properties (Aziz‐ur‐Rehman et al., 2016). Another study explored the acetyl- and butyrylcholinesterase inhibitory activities of 5-aryl-1,3,4-oxadiazoles, aiming at applications in treating neurodegenerative diseases like dementia and myasthenia gravis (Václav Pflégr et al., 2022).

Chemical Transformations

The chemical reactivity of oxadiazolium salts with cyanamide has been studied, resulting in the formation of 1-substituted 3-amino-1,2,4-triazoles, showcasing the versatility of oxadiazole derivatives in synthesizing heterocyclic compounds (G. Boyd & S. Dando, 1971).

Material Science Applications

In material science, a bis(1,3,4-oxadiazole) system was synthesized and utilized as an efficient hole-blocking material in organic light-emitting diodes (OLEDs), demonstrating the potential of oxadiazole derivatives in electronic and photonic applications (Changsheng Wang et al., 2001).

Antitumor and Apoptosis Inducing Activity

The antitumor activity of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives has been investigated, with some compounds showing promise as potential anticancer agents. This research highlights the therapeutic potential of oxadiazole derivatives in oncology (Catalin V. Maftei et al., 2016).

Properties

IUPAC Name

2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]-N-(2-methoxyethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-3-13(15(22)18-8-10-24-2)21-9-4-5-12(17(21)23)16-19-14(20-25-16)11-6-7-11/h4-5,9,11,13H,3,6-8,10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYLEWPMLJEJCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCCOC)N1C=CC=C(C1=O)C2=NC(=NO2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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